ABT-299 cation
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Overview
Description
ABT-299 cation is a prodrug that is rapidly converted in vivo to A-85783, a highly potent and specific platelet activating factor antagonist. This compound is known for its ability to inhibit platelet activating factor binding to platelet membranes, making it a significant player in the field of pharmacology and experimental therapeutics .
Preparation Methods
The synthesis of ABT-299 cation involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic routes typically involve the use of organic solvents and reagents under controlled conditions to ensure the purity and efficacy of the final product. Industrial production methods focus on optimizing these synthetic routes to achieve large-scale production while maintaining high standards of quality and safety .
Chemical Reactions Analysis
ABT-299 cation undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different levels of biological activity. These reactions are often carried out under specific conditions, such as controlled temperature and pH, to ensure the desired outcome .
Scientific Research Applications
ABT-299 cation has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of platelet activating factor antagonism. In biology, it is used to investigate the role of platelet activating factor in various physiological and pathological processes. In medicine, this compound is being explored as a potential therapeutic agent for conditions involving excessive platelet activation, such as cardiovascular diseases and inflammatory disorders. In the industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of ABT-299 cation involves its conversion to A-85783, which then inhibits the binding of platelet activating factor to its receptor on platelet membranes. This inhibition prevents the activation of platelets, thereby reducing the risk of platelet aggregation and thrombus formation. The molecular targets of this compound include the platelet activating factor receptor and various signaling pathways involved in platelet activation and aggregation .
Comparison with Similar Compounds
ABT-299 cation is unique in its high potency and specificity as a platelet activating factor antagonist. Similar compounds include other platelet activating factor antagonists such as ginkgolide B and WEB 2086. this compound stands out due to its rapid conversion to A-85783 and its significant inhibitory effects on platelet activating factor-induced responses. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
172174-30-0 |
---|---|
Molecular Formula |
C32H28FN4O4S+ |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate |
InChI |
InChI=1S/C32H28FN4O4S/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21/h4-17,31H,18-19H2,1-3H3/q+1/t31-/m1/s1 |
InChI Key |
QWJUQXUPQOVZHR-WJOKGBTCSA-N |
Isomeric SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C |
Canonical SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C |
Origin of Product |
United States |
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